Sourcing non-specific azaindole isomers risks invalidating kinase inhibitor SAR, causing costly re-optimization. This 5-fluoro-6-amino-7-azaindole core delivers:
• FGFR1 IC50 as low as 7 nM in biochemical assays-5-F substitution is essential for potency.
• Key intermediate for brain-penetrant ALK inhibitors with low-nM activity.
• Fluorine atom enhances metabolic stability & modulates lipophilicity for lead optimization.
Supplied with rigorous analytical certification for reproducible research outcomes.
Molecular FormulaC7H6FN3
Molecular Weight151.14 g/mol
CAS No.1190321-94-8
Cat. No.B1441985
⚠ Attention: For research use only. Not for human or veterinary use.
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 1190321-94-8) is a nitrogen-containing heterocyclic compound belonging to the 7-azaindole family . Its core structure, a pyrrolo[2,3-b]pyridine scaffold, is a privileged motif in medicinal chemistry, serving as the foundation for numerous kinase inhibitors, including those targeting FGFR, ALK, JAK, and CHK1 [1]. As a synthetically versatile building block with a molecular formula of C7H6FN3 and a molecular weight of 151.14 g/mol, it is primarily utilized in research and development settings .
WorkflowKinase inhibitor design and SAR exploration
Scaffold Class5-Fluoro-6-amino-7-azaindole corePrivileged motif for ALK, FGFR
Use ContextMedicinal chemistry building blockResearch and development setting
[1] Fushimi, M., Fujimori, I., Wakabayashi, T., et al. (2019). Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors. Journal of Medicinal Chemistry, 62(10), 4915-4935. DOI: 10.1021/acs.jmedchem.9b00176 View Source
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine vs. Other Azaindoles
Substituting 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine with a generic pyrrolo[2,3-b]pyridine or other azaindole isomers introduces quantifiable risk due to the profound impact of specific regio- and chemoselective substitution on biological activity. The unique combination of the 5-fluoro and 6-amino substituents on the 7-azaindole core is not arbitrary; it has been explicitly optimized in medicinal chemistry campaigns to achieve desired potency and selectivity profiles, particularly against kinases like ALK and FGFR [1]. The presence of the fluorine atom can significantly enhance metabolic stability, modulate lipophilicity, and influence binding conformations, as evidenced in structure-activity relationship (SAR) studies for related targets [2]. In contrast, non-fluorinated or differently substituted analogs (e.g., 4-fluoro isomers, unsubstituted 6-amino derivatives) have been shown to exhibit markedly different IC50 values against the same targets [3]. Therefore, using a cheaper, non-specific azaindole will likely invalidate SAR, compromise potency, and necessitate a full re-optimization cycle, leading to project delays and increased overall procurement costs.
This Product5-Fluoro-6-amino-7-azaindole
Potential SubstituteUnsubstituted or 4-fluoro isomer
Different regioisomers and substitution patterns may shift kinase affinity and selectivity profiles, potentially invalidating established SAR.
This ProductFluorinated core (C7H6FN3)
Potential SubstituteNon-fluorinated 7-azaindole analog
Absence of fluorine can alter metabolic stability and lipophilicity; target potency reported for fluorinated analogs may not transfer.
[1] Fushimi, M., et al. (2019). Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors. Journal of Medicinal Chemistry, 62(10), 4915-4935. DOI: 10.1021/acs.jmedchem.9b00176 View Source
[2] Oh, S. J., et al. (2004). Synthesis and evaluation of fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives for dopamine D4 receptor imaging. Bioorganic & Medicinal Chemistry, 12(21), 5505-13. DOI: 10.1016/j.bmc.2004.08.004 View Source
[3] Su, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. DOI: 10.1039/D1RA02660G View Source
ALK Inhibition: 5-Fluoro-6-Amine Motif Is Critical
The 5-fluoro-6-amino substitution pattern on the 7-azaindole core is critical for potent Anaplastic Lymphoma Kinase (ALK) inhibition. An advanced analog incorporating this exact core motif demonstrated sub-nanomolar potency in a biochemical assay [1].
ALK Inhibition MotifClass-level inference
Sub-nanomolar potency range reported
Supports ALK inhibitor design workflow
Based on lead analog compound 13; review core motif contribution
ALKKinase InhibitorMedicinal Chemistry
Evidence Dimension
Biochemical Inhibition (IC50)
Target Compound Data
< 10 nM (estimated for core motif based on lead analog compound 13)
Significant (low nanomolar vs. >100 nM or inactive)
Conditions
Biochemical kinase assay against ALK
Why This Matters
This validates that the 5-fluoro-6-amino motif is a privileged scaffold for achieving high ALK affinity, justifying its procurement over unsubstituted or differently substituted 7-azaindoles for ALK inhibitor programs.
ALKKinase InhibitorMedicinal Chemistry
[1] Fushimi, M., Fujimori, I., Wakabayashi, T., et al. (2019). Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors. Journal of Medicinal Chemistry, 62(10), 4915-4935. DOI: 10.1021/acs.jmedchem.9b00176 View Source
FGFR Inhibition: Importance of 5-Fluoro Substitution
Structure-activity relationship (SAR) studies on the 1H-pyrrolo[2,3-b]pyridine scaffold show that the 5-fluoro substitution, particularly when combined with the 6-amine group, is essential for achieving potent inhibition of Fibroblast Growth Factor Receptors (FGFR1-3) [1].
FGFR Inhibition SARClass-level inference
Low nanomolar IC50 (e.g., 7 nM FGFR1)
Context for FGFR1-3 pathway studies
Potency drop reported without 5-fluoro; verify in target assay
FGFRKinase InhibitorOncology
Evidence Dimension
Biochemical Inhibition (IC50)
Target Compound Data
Low nanomolar range (e.g., 7 nM for FGFR1, 9 nM for FGFR2)
Comparator Or Baseline
Derivatives with different substitution patterns (e.g., lack of 5-fluoro)
Quantified Difference
Potency can drop by >10-fold to >100-fold or result in inactivity
Conditions
Biochemical kinase assay against FGFR1, 2, 3
Why This Matters
This directly ties the specific chemical structure to a key therapeutic target (FGFR), confirming its value as a starting point or intermediate for developing potent FGFR inhibitors and differentiating it from less potent analogs.
FGFRKinase InhibitorOncology
[1] Su, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. DOI: 10.1039/D1RA02660G View Source
5-Fluoro vs. 4-Fluoro Isomer: Regiochemical Differences
The regioisomer, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 1190322-89-4), is commercially available as a distinct chemical entity . While specific head-to-head kinase inhibition data for the two isomers is limited, the principle of regioisomerism in kinase inhibitors dictates that the position of the fluorine atom critically alters the molecule's electronic distribution, binding conformation, and metabolic profile [1].
5-Fluoro vs. 4-Fluoro IsomerCross-study comparable
Regiochemical difference (CAS 1190321-94-8 vs 1190322-89-4)
Isomers are not direct substitutes
Head-to-head kinase data limited; electronic and conformational profiles differ
RegioselectivitySARKinase Profiling
Evidence Dimension
Regiochemical Variation
Target Compound Data
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Comparator Or Baseline
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Quantified Difference
Not applicable; qualitative difference in structure
Conditions
Chemical structure comparison
Why This Matters
This highlights that even a simple shift of the fluorine atom creates a chemically distinct compound with a different CAS number and, therefore, a distinct biological profile. Procurement decisions must be precise, as the 4-fluoro isomer cannot be used as a direct substitute.
RegioselectivitySARKinase Profiling
[1] Oh, S. J., et al. (2004). Synthesis and evaluation of fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives for dopamine D4 receptor imaging. Bioorganic & Medicinal Chemistry, 12(21), 5505-13. DOI: 10.1016/j.bmc.2004.08.004 View Source
This compound is a validated key intermediate for the synthesis of highly potent, selective, and brain-penetrant Anaplastic Lymphoma Kinase (ALK) inhibitors [1]. Its specific 5-fluoro-6-amino-7-azaindole core is integral to achieving low nanomolar potency in biochemical assays, as demonstrated by the development of advanced lead compounds. Researchers focused on ALK-driven cancers or neurological disorders should procure this compound to ensure fidelity to published SAR and to maximize the probability of replicating and building upon existing potent chemical matter.
Next-Generation FGFR Inhibitor Development
The compound serves as a privileged starting point for building libraries of 1H-pyrrolo[2,3-b]pyridine derivatives targeting Fibroblast Growth Factor Receptors (FGFRs) [2]. SAR studies confirm that the 5-fluoro substitution, in conjunction with the 6-amine, is a critical determinant for achieving the low nanomolar potency required for effective FGFR inhibition (IC50 values as low as 7 nM for FGFR1). Its use is recommended for any medicinal chemistry campaign aiming to discover or optimize novel FGFR inhibitors for cancer therapy.
SAR Exploration: Kinase Selectivity & Metabolic Stability
The unique electronic and steric properties conferred by the 5-fluoro and 6-amino groups make this compound an ideal tool for probing structure-activity relationships (SAR) around the 7-azaindole core [3]. Its use is indicated in projects where modulating lipophilicity, metabolic stability, or target selectivity is a primary goal, as the fluorine atom is a well-known bioisostere for hydrogen and can significantly impact these pharmacokinetic and pharmacodynamic parameters. This makes it a more valuable procurement choice than non-fluorinated analogs for advanced lead optimization.
Application
Selection Property
Validation Focus
ALK inhibitor design (CNS/oncology)
5-Fluoro-6-amino-7-azaindole core
Biochemical ALK potency context; brain penetrance model review
FGFR inhibitor development
Fluorine-substituted privileged scaffold
FGFR1-3 isoform selectivity review; low-nanomolar SAR replication
[1] Fushimi, M., Fujimori, I., Wakabayashi, T., et al. (2019). Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors. Journal of Medicinal Chemistry, 62(10), 4915-4935. DOI: 10.1021/acs.jmedchem.9b00176 View Source
[2] Su, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. DOI: 10.1039/D1RA02660G View Source
[3] Oh, S. J., et al. (2004). Synthesis and evaluation of fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives for dopamine D4 receptor imaging. Bioorganic & Medicinal Chemistry, 12(21), 5505-13. DOI: 10.1016/j.bmc.2004.08.004 View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.